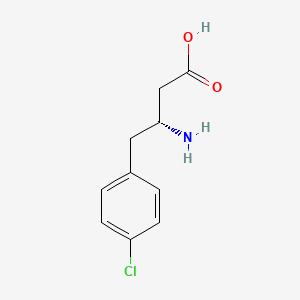

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-3-Amino-4-(4-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 . It is also known as ®-Baclofen . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of ®-3-Amino-4-(4-chlorophenyl)butanoic acid is characterized by the presence of an amino group and a carboxylate residue . The molecules crystallize in a zwitterionic configuration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.66 . It is a solid at room temperature . The compound has a flash point of 174.1°C, a boiling point of 364.3°C at 760 mmHg, and a melting point of 171-174°C .Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application : This compound is used as an intermediate in organic synthesis .

- Method of Application : The specific methods of application can vary depending on the target molecule being synthesized. Generally, it would be used in a reaction where its amino and carboxylic acid groups can participate in bond formation .

- Results or Outcomes : The outcomes also depend on the specific reactions it’s used in. In general, it would be expected to form new bonds via its amino and carboxylic acid groups, leading to the formation of the target molecule .

-

Scientific Field: Crystallography

- Application : The X-ray crystal structure determination of the glutaric acid-amide derivative, 4-ClC6H4N(H)C(=O)(CH2)3C(=O)OH .

- Method of Application : The compound was characterized by IR, 1H and 13C {1H} NMR, and UV spectroscopy .

- Results or Outcomes : The backbone of the molecule adopts an extended, all-trans configuration but the terminal carboxylic acid and phenyl resides are twisted out of the plane through the bridging atoms .

-

Scientific Field: Medicinal Chemistry

- Application : This compound is a key intermediate in the synthesis of Baclofen , a medication used to treat muscle spasticity.

- Method of Application : The specific synthesis route can vary, but typically involves reactions where the amino and carboxylic acid groups of the compound can participate in bond formation .

- Results or Outcomes : The outcome of the synthesis is Baclofen, a medication that has been shown to be effective in treating muscle spasticity .

-

Scientific Field: Biochemistry

- Application : The compound has been investigated for its potential anti-bacterial activity .

- Method of Application : The compound would be tested against various bacterial strains to determine its efficacy .

- Results or Outcomes : The specific results would depend on the bacterial strains tested, but the compound has shown some potential as an antibacterial agent .

-

Scientific Field: Pharmacology

- Application : The compound has been investigated for its potential antinociceptive properties .

- Method of Application : The compound would be tested in animal models to determine its efficacy in reducing pain .

- Results or Outcomes : The specific results would depend on the animal models and pain tests used, but the compound has shown some potential as an antinociceptive agent .

-

Scientific Field: Agriculture

- Application : The compound has been investigated for the inhibition of sunflower seedling development .

- Method of Application : The compound would be applied to sunflower seedlings, and their growth and development would be monitored .

- Results or Outcomes : The specific results would depend on the concentration of the compound used and the specific growth parameters measured, but the compound has shown some potential as a growth inhibitor .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYHDQUYYVDIPY-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420714 |

Source

|

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid | |

CAS RN |

678969-21-6 |

Source

|

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)